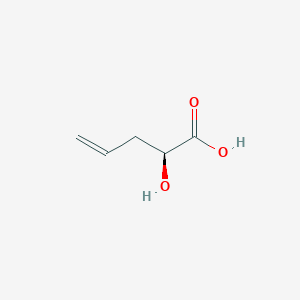

(S)-2-Hydroxypent-4-enoic acid

CAS No.:

Cat. No.: VC18622968

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8O3 |

|---|---|

| Molecular Weight | 116.11 g/mol |

| IUPAC Name | (2S)-2-hydroxypent-4-enoic acid |

| Standard InChI | InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m0/s1 |

| Standard InChI Key | VFSVBYJVPHDQQC-BYPYZUCNSA-N |

| Isomeric SMILES | C=CC[C@@H](C(=O)O)O |

| Canonical SMILES | C=CCC(C(=O)O)O |

Introduction

Structural Characteristics of (S)-2-Hydroxypent-4-enoic Acid

Molecular Identity and Stereochemistry

(S)-2-Hydroxypent-4-enoic acid belongs to the class of α-hydroxy acids, featuring a hydroxyl group at the second carbon and a double bond between the fourth and fifth carbons. Its IUPAC name is (2S)-2-hydroxypent-4-enoic acid, with the stereocenter at C2 determining its (S) configuration . The compound’s SMILES notation, , explicitly denotes the absolute configuration . The enantiomer (R)-2-hydroxypent-4-enoic acid shares the same molecular formula but differs in spatial arrangement, underscoring the importance of stereochemistry in its reactivity .

Spectroscopic and Computational Data

The compound’s structural elucidation relies on advanced spectroscopic techniques:

-

Infrared (IR) Spectroscopy: A broad absorption band at 3548 cm⁻¹ corresponds to the hydroxyl group, while carbonyl stretches at 1750 cm⁻¹ and 1642 cm⁻¹ confirm the carboxylic acid and conjugated double bond, respectively .

-

Nuclear Magnetic Resonance (NMR): -NMR spectra reveal resonances for the vinylic protons ( 5.14–5.74 ppm) and the hydroxyl-bearing methine proton ( 4.35 ppm) . -NMR identifies the carbonyl carbon at 158 ppm and the unsaturated carbons at 116–125 ppm .

-

Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 116.11, consistent with the molecular formula .

Synthesis and Enantioselective Production

Enzyme-Catalyzed Reductions

The synthesis of (S)-2-hydroxypent-4-enoic acid has been achieved via stereoselective bioreductions. For example, D-2-hydroxyisocaproate dehydrogenase (hicDH) from Lactobacillus delbrueckii catalyzes the reduction of α-keto acids to (S)-hydroxy acids with >99% enantiomeric excess (ee) . This method avoids racemization and leverages the enzyme’s broad substrate specificity, enabling scalable production .

Table 1: Key Enzymatic Synthesis Parameters

| Enzyme Source | Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Lactobacillus delbrueckii | 2-Oxopent-4-enoic acid | 90 | >99 |

| Bacillus stearothermophilus | 2-Oxopent-4-enoic acid | 75 | 98 |

Organoindium-Mediated Synthesis

An alternative route involves organoindium reagents in aqueous conditions. Treatment of 8-phenylmenthyl glyoxalate hydrate with allyl bromide and indium metal yields (S)-2-hydroxypent-4-enoic acid with 85% diastereoselectivity . This method circumvents challenges associated with Grignard reactions, which often produce undesired byproducts like tertiary alcohols .

Applications in Organic Chemistry

Precursor to Heterocyclic Compounds

(S)-2-Hydroxypent-4-enoic acid is a versatile building block for oxygen-containing heterocycles:

-

Lactones: Intramolecular cyclization of the hydroxy acid under acidic conditions forms γ-lactones, prevalent in natural products like macrolides .

-

Tetrahydrofurans: Iodoetherification of the double bond generates tetrahydrofuran derivatives, which are structural motifs in bioactive molecules .

Chiral Auxiliaries and Catalysis

The compound’s enantiopurity makes it valuable in asymmetric synthesis. For instance, it has been used to synthesize Mosher esters for determining the absolute configuration of secondary alcohols . Additionally, its derivatives serve as ligands in transition-metal catalysis, enhancing enantioselectivity in C–C bond-forming reactions .

Physical and Chemical Properties

Thermodynamic and Solubility Data

While experimental data on melting and boiling points are sparse, computational predictions suggest:

-

Solubility: High solubility in polar solvents like water and ethanol due to the carboxylic acid and hydroxyl groups .

Stability and Reactivity

The compound is sensitive to heat and strong acids/bases, which may induce decarboxylation or double-bond migration . Storage under inert conditions at -20°C is recommended to preserve enantiomeric purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume